4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes benzothiazole, quinoline, and dithiole moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, which is a one-pot three-component reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and quinoline moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate
- Ethyl 2,4-dimethyl-5-[(benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
- Ethyl 4-{2,5-dimethyl-3-[(benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate
Uniqueness
What sets 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE apart from similar compounds is its unique combination of benzothiazole, quinoline, and dithiole moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H24N2O5S5 |
---|---|
Molecular Weight |
628.8g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O5S5/c1-14-10-11-17-15(12-14)20(26-39-21(24(32)34-4)22(40-26)25(33)35-5)23(36)28(2,3)30(17)19(31)13-37-27-29-16-8-6-7-9-18(16)38-27/h6-12H,13H2,1-5H3 |
InChI Key |
JRJWVFZNFWEHNP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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